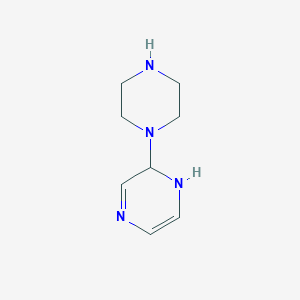
2-(Piperazin-1-yl)-1,2-dihydropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)-1,2-dihydropyrazine is a heterocyclic compound that contains both piperazine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-1,2-dihydropyrazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized solvents and catalysts to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-1,2-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperazine or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(Piperazin-1-yl)-1,2-dihydropyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-1,2-dihydropyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent.
Comparison with Similar Compounds
2-(Piperazin-1-yl)-1,2-dihydropyrazine can be compared with other similar compounds, such as:
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione: This compound also exhibits antimicrobial activity and inhibits DNA gyrase.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are known for their affinity towards alpha1-adrenergic receptors and have potential therapeutic applications.
Urapidil: A piperazine derivative used as an antihypertensive agent.
The uniqueness of this compound lies in its specific structural features and its diverse range of applications in various fields of research and industry.
Properties
CAS No. |
869099-94-5 |
|---|---|
Molecular Formula |
C8H14N4 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-piperazin-1-yl-1,2-dihydropyrazine |
InChI |
InChI=1S/C8H14N4/c1-2-11-8(7-10-1)12-5-3-9-4-6-12/h1-2,7-9,11H,3-6H2 |
InChI Key |
NJOGYIWOCPJSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2C=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


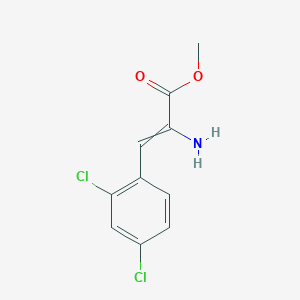

![butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727948.png)

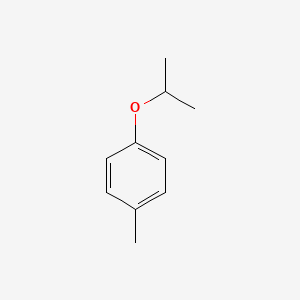
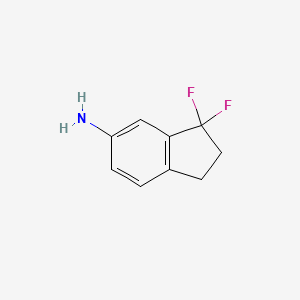
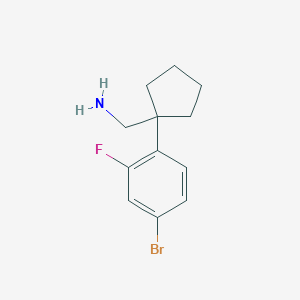
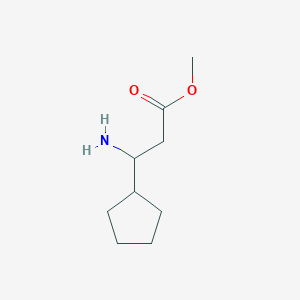
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727979.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727985.png)
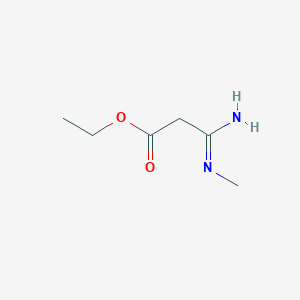
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727993.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727994.png)
![3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B11728012.png)
